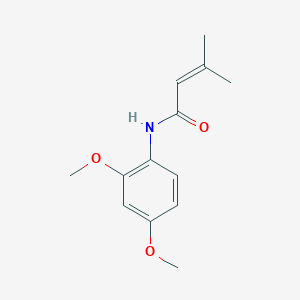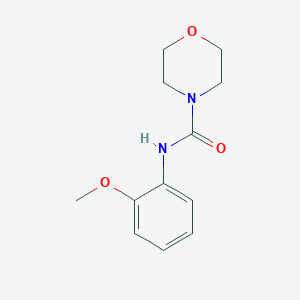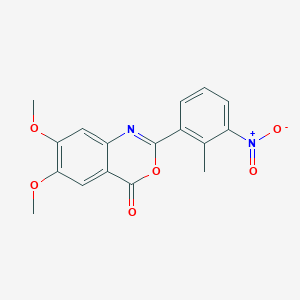![molecular formula C17H23FN2O B5680680 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol (DFMQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In addition, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has some limitations for use in lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol. One area of research is the investigation of its potential use as a fluorescent probe for imaging purposes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have fluorescent properties, which make it a potential candidate for use in imaging studies. Another area of research is the investigation of its potential use in the treatment of cancer. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation, making it a potential candidate for use in cancer therapy. Finally, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol needs to be further elucidated to fully understand its biological effects and potential applications.
Synthesis Methods
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol can be synthesized by reacting 2-methyl-4-hydroxyquinoline with dipropylamine and formaldehyde in the presence of a catalyst. The reaction yields 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol as a yellow solid, which can be purified by recrystallization. The synthesis of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been optimized to produce high yields and purity, making it a feasible compound for scientific research.
Scientific Research Applications
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been used in various studies to investigate its effects on cell proliferation, apoptosis, and gene expression. It has also been studied for its potential use as a fluorescent probe for imaging purposes.
properties
IUPAC Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-4-8-20(9-5-2)11-15-12(3)19-16-7-6-13(18)10-14(16)17(15)21/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPTUGUBJOLNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(NC2=C(C1=O)C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)


![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5680657.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5680658.png)
![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)